2,6-Dichloro-N-phenylisonicotinamide CYP1A2 Inhibition – Quantitative Activity Profile vs. Reference Inhibitor
2,6-Dichloro-N-phenylisonicotinamide demonstrates moderate inhibitory activity against the major drug-metabolizing cytochrome P450 enzyme CYP1A2, a key consideration for lead optimization and drug-drug interaction studies. The compound's IC₅₀ of 1.4 μM in human liver microsomes [1] provides a clear, quantitative benchmark. This data point is critical for researchers assessing the compound's potential to interfere with the metabolism of co-administered drugs that are CYP1A2 substrates.
| Evidence Dimension | CYP1A2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.4 μM (1.40E+3 nM) |
| Comparator Or Baseline | Typical reference inhibitor e.g., Furafylline (IC₅₀ ≈ 0.07-0.5 μM) |
| Quantified Difference | Approximately 3-20x less potent than a dedicated CYP1A2 inhibitor |
| Conditions | Human liver microsomes; phenacetin substrate; 5-min preincubation; NADPH-regenerating system |
Why This Matters
This quantitative IC₅₀ value allows researchers to assess the compound's potential for CYP1A2-mediated drug-drug interactions in preclinical models, a critical factor for compound progression.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694). Inhibition of CYP1A2 in human liver microsomes. View Source
